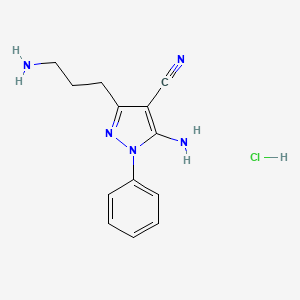
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
Vue d'ensemble
Description
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride, also known as PAP-pyrazole, is a small molecule compound with a wide range of applications in scientific research. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase (COX) and has been used in a variety of studies to investigate the roles of COX enzymes in various biochemical and physiological processes.
Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Inhibition Performance : Pyrazole derivatives have been investigated for their efficacy as corrosion inhibitors for metals in acidic solutions. Studies have shown that certain pyrazole compounds can significantly inhibit corrosion in metals like mild steel in HCl solution, demonstrating high inhibition efficiency and suggesting their potential utility in industrial applications where corrosion resistance is critical (Yadav et al., 2016).
Material Science and Electronics
- Electronic Properties and Spectral Enhancement : The electronic and spectral properties of pyrazolecarbonitrile derivatives have been explored, particularly their interaction with fullerene molecules. Such studies provide insights into the electronic structure and potential applications of these compounds in material science and electronics. For instance, modifications upon adsorption with fullerene, enhancing Raman activity, indicate their relevance in developing new materials with desirable electronic and optical properties (Biointerface Research in Applied Chemistry, 2022).
Green Chemistry
- Green Synthesis Applications : Research has focused on using environmentally friendly catalysts for synthesizing pyrazole derivatives, showcasing the compound's role in advancing green chemistry practices. For example, sodium ascorbate has been utilized as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, emphasizing the shift towards using less hazardous substances and conditions in chemical synthesis processes (Kiyani & Bamdad, 2018).
Antibacterial and Antimicrobial Applications
- Antibacterial and Antimicrobial Activity : Some pyrazole derivatives have been synthesized with the aim of evaluating their antibacterial and antimicrobial activities. These studies are crucial for discovering new compounds that could serve as the basis for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Rahmouni et al., 2014).
Propriétés
IUPAC Name |
5-amino-3-(3-aminopropyl)-1-phenylpyrazole-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.ClH/c14-8-4-7-12-11(9-15)13(16)18(17-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-8,14,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKXAGRKUKAZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



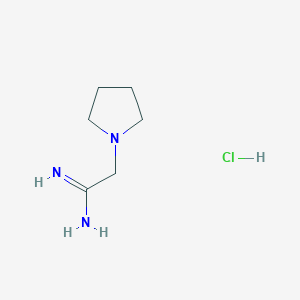
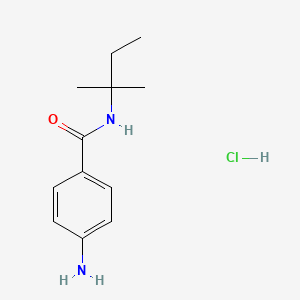
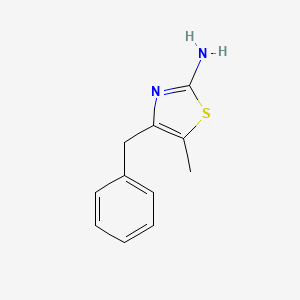

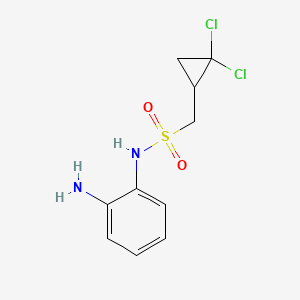
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)

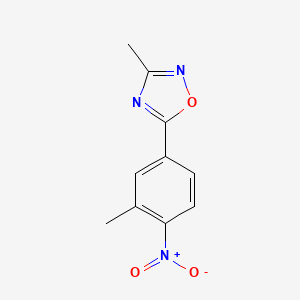
![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)


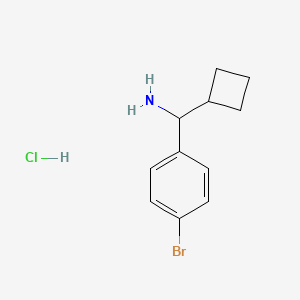
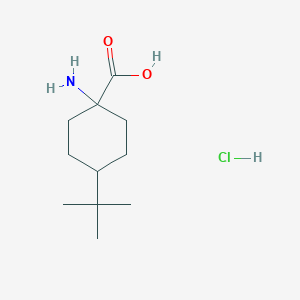
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)